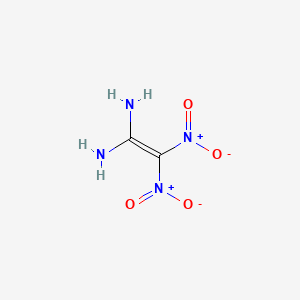
1,1-Diamino-2,2-dinitroethylene
Cat. No. B1673585
Key on ui cas rn:
145250-81-3
M. Wt: 148.08 g/mol
InChI Key: FUHQFAMVYDIUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08158788B2
Procedure details


The 4,6-dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine produced by the nitration reaction of 4,6-dihydroxy-2-methylpyrimidine in this comparative example, was hydrolyzed to give 1,1-diamino-2,2-dinitroethylene with the combined yield of 50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
50%
Identifiers


|
REACTION_CXSMILES
|
OC1C([N+]([O-])=O)([N+]([O-])=O)C(O)=[N:5][C:4](=[C:15]([N+:19]([O-:21])=[O:20])[N+:16]([O-:18])=[O:17])[N:3]=1.OC1C=C(O)N=C(C)N=1>>[NH2:3][C:4]([NH2:5])=[C:15]([N+:19]([O-:21])=[O:20])[N+:16]([O-:18])=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=NC(N=C(C1([N+](=O)[O-])[N+](=O)[O-])O)=C([N+](=O)[O-])[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=NC(=NC(=C1)O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=C([N+](=O)[O-])[N+](=O)[O-])N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
